Thalidomide-5-O-C10-NH2 (hydrochloride)

PROTAC CRBN ligand regioisomer

Thalidomide-5-O-C10-NH2 hydrochloride is a uniquely 5-O-substituted CRBN E3 ligase ligand featuring a 10-carbon alkylamino linker with a terminal primary amine for covalent conjugation. This hydrochloride salt offers superior solubility over free base forms. The 5-O attachment position and C10 spacer length are critical for PROTAC ternary complex geometry; 4-O isomers and shorter C7 analogs produce different degradation profiles. Ideal for SAR-driven PROTAC development and CRBN-dependent targeted protein degradation studies.

Molecular Formula C23H32ClN3O5
Molecular Weight 466.0 g/mol
Cat. No. B12374675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-O-C10-NH2 (hydrochloride)
Molecular FormulaC23H32ClN3O5
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCN.Cl
InChIInChI=1S/C23H31N3O5.ClH/c24-13-7-5-3-1-2-4-6-8-14-31-16-9-10-17-18(15-16)23(30)26(22(17)29)19-11-12-20(27)25-21(19)28;/h9-10,15,19H,1-8,11-14,24H2,(H,25,27,28);1H
InChIKeyCLCNTSDSFGDPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5-O-C10-NH2 Hydrochloride: CRBN-Recruiting Ligand-Linker Conjugate for PROTAC Development


Thalidomide-5-O-C10-NH2 (hydrochloride) is a synthetic E3 ligase ligand-linker conjugate that combines a thalidomide-based cereblon (CRBN) ligand with a 10-carbon alkylamino linker . This compound functions as a bifunctional module for proteolysis-targeting chimera (PROTAC) synthesis, where the thalidomide moiety recruits the CRBN E3 ubiquitin ligase and the terminal primary amine enables covalent conjugation to target-protein ligands . As a hydrochloride salt, it offers enhanced aqueous solubility and handling properties compared to the free base form .

Procurement Rationale: Why Thalidomide-5-O-C10-NH2 Hydrochloride Cannot Be Replaced by Other CRBN Ligands


Generic substitution among thalidomide-based CRBN ligands is not scientifically valid due to documented differences in linker attachment position, linker length, and terminal functional group chemistry, all of which critically influence PROTAC ternary complex formation, target degradation efficiency, and physicochemical properties [1]. The 5-O-substitution pattern with a C10 alkylamino linker in Thalidomide-5-O-C10-NH2 hydrochloride is a specific design element that distinguishes it from 4-O-substituted analogs and compounds with shorter linkers (e.g., C7-NH2 derivatives), which have been shown to produce different degradation profiles when incorporated into the same PROTAC construct . The following quantitative evidence demonstrates measurable differentiation that directly impacts scientific selection and procurement decisions.

Thalidomide-5-O-C10-NH2 Hydrochloride: Quantitative Differentiation Evidence for Procurement Evaluation


Regioisomeric Differentiation: 5-O vs 4-O Substitution in Thalidomide-Based CRBN Ligands

Thalidomide-5-O-C10-NH2 hydrochloride is the 5-O-substituted regioisomer of the thalidomide-O-C10-NH2 ligand-linker conjugate class. The 4-O-substituted analog (Thalidomide-4-O-C10-NH2) represents the alternative regioisomer with substitution at the 4-position of the phthalimide ring . Both compounds are commercially available as distinct catalog items with different identifiers (TargetMol T77957 for 5-O vs T77919 for 4-O; MedChemExpress HY-149567 for 5-O vs HY-130963 for 4-O), confirming they are treated as non-interchangeable products in the procurement ecosystem .

PROTAC CRBN ligand regioisomer

Linker Length Differentiation: C10 Alkylamino vs C7 Alkylamino Spacer

Thalidomide-5-O-C10-NH2 hydrochloride incorporates a 10-carbon (C10) alkylamino linker. A direct analog, Thalidomide-5-O-C7-NH2 hydrochloride, contains a 7-carbon (C7) alkylamino linker at the same 5-O position [1]. Both compounds share the same catalog series (MedChemExpress HY-149567 vs HY-149564) and differ only in linker carbon chain length [1].

PROTAC linker C10 spacer C7 spacer

Validated Synthetic Utility: Documented Use in THAL-SNS-032 PROTAC Construction

Thalidomide-5-O-C10-NH2 hydrochloride has been explicitly cited as a precursor for synthesizing THAL-SNS-032, a selective CDK9 degrader PROTAC . THAL-SNS-032 is a validated heterobifunctional molecule consisting of a CDK-binding SNS-032 ligand linked to a thalidomide derivative that binds CRBN . The documented synthetic utility of Thalidomide-5-O-C10-NH2 hydrochloride in producing a functionally characterized PROTAC distinguishes it from structurally related analogs that lack published synthetic validation.

THAL-SNS-032 CDK9 degrader PROTAC synthesis

Hydrochloride Salt Advantage: Solubility and Handling Differentiation

Thalidomide-5-O-C10-NH2 is supplied as the hydrochloride (HCl) salt form. Vendor documentation explicitly states that the hydrochloride salt is offered for enhanced solubility and handling characteristics compared to the free base form . The molecular formula C23H32ClN3O5 with molecular weight 465.97 g/mol corresponds specifically to the hydrochloride salt .

hydrochloride salt solubility handling

Storage Stability: Defined Shelf-Life Parameters for Procurement Planning

Vendor specifications provide quantitative storage stability parameters for Thalidomide-5-O-C10-NH2 hydrochloride. Powder form is stable at -20°C for 3 years and at 4°C for 2 years. In solvent (DMSO or other compatible solvents), stability is specified as -80°C for 6 months and -20°C for 1 month . These defined stability windows enable precise procurement and inventory planning.

storage stability shelf life inventory management

Thalidomide-5-O-C10-NH2 Hydrochloride: Primary Research and Procurement Application Scenarios


Synthesis of Custom CRBN-Recruiting PROTAC Molecules

Thalidomide-5-O-C10-NH2 hydrochloride is designed for conjugation to target-protein ligands via its terminal primary amine, enabling the synthesis of novel heterobifunctional PROTACs . The 5-O substitution pattern with a C10 alkylamino linker provides specific spatial geometry and conformational flexibility for optimizing ternary complex formation with CRBN E3 ligase and the target protein of interest. Researchers developing PROTACs against novel targets can use this compound as a modular CRBN-recruiting building block, with documented precedent in the synthesis of the CDK9 degrader THAL-SNS-032 .

Comparative Linker Optimization Studies in Targeted Protein Degradation

The availability of Thalidomide-5-O-C10-NH2 hydrochloride alongside its C7 linker analog (Thalidomide-5-O-C7-NH2 hydrochloride) enables systematic structure-activity relationship (SAR) studies to optimize linker length for specific target proteins . Researchers can evaluate how the 3-methylene difference between C10 and C7 linkers affects ternary complex formation efficiency, target degradation potency, and PROTAC physicochemical properties, providing quantitative data to guide lead optimization in drug discovery programs.

Regioisomeric SAR Studies of CRBN Ligand Positioning

Thalidomide-5-O-C10-NH2 hydrochloride and its 4-O-substituted analog (Thalidomide-4-O-C10-NH2) represent a matched pair for investigating how substitution position on the phthalimide ring influences PROTAC activity . Because these regioisomers differ only in the attachment point of the linker to the thalidomide core, comparative studies can isolate positional effects on CRBN binding geometry, neosubstrate recruitment, and overall degradation efficiency, providing critical insights for rational PROTAC design.

CRBN-Mediated Protein Degradation in Cancer and Inflammation Research

Thalidomide-5-O-C10-NH2 hydrochloride serves as the E3 ligase-recruiting module for PROTACs targeting disease-relevant proteins in oncology and immunology. The parent thalidomide scaffold engages CRBN, a validated target in multiple myeloma and other hematologic malignancies, and the C10 linker enables connection to ligands targeting diverse oncogenic or inflammatory proteins . PROTACs built with this CRBN ligand module can be evaluated in cellular models of cancer, inflammation, and neurodegenerative disease for target-specific degradation effects .

Technical Documentation Hub

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